N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide, commonly known as MOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 298.36 g/mol.
Scientific Research Applications
Materials Chemistry
Due to its unique properties, the 1,2,4-oxadiazole ring finds applications in materials chemistry for developing new materials with specific characteristics.
These applications are based on the general properties and uses of the 1,2,4-oxadiazole ring found within the compound. Specific research on N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide may reveal more targeted applications within these fields .
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-oxadiazole heterocycle have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also exhibit broad-spectrum agricultural biological activities .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . They interact with their targets, leading to changes that inhibit the growth or function of the target organisms .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways in target organisms, leading to their anti-bacterial, anti-viral, and anti-leishmanial activities .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities , indicating that they can have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-3-5-11(6-4-9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFGBNFKQRZWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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